Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methylating agents. One common method involves the condensation of 2-aminothiazole with methyl acrylate under basic conditions, followed by methylation of the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Similar in structure and biological activity.
Imidazole derivatives: Share similar heterocyclic structures and applications.
Indole derivatives: Known for their diverse biological activities.
Uniqueness
Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 5-methyl-2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-4-5-10-9-11-7(6(2)14-9)8(12)13-3/h4H,1,5H2,2-3H3,(H,10,11) |
InChI Key |
WHZPSHIHTJQJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NCC=C)C(=O)OC |
Origin of Product |
United States |
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